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  • Product: (2S)-2-bromo-3-hydroxypropanoic acid
  • CAS: 70671-46-4

Core Science & Biosynthesis

Foundational

Biological activity of (2S)-2-bromo-3-hydroxypropanoic acid

An In-depth Technical Guide to the Biological Activity of (2S)-2-bromo-3-hydroxypropanoic acid Foreword for the Research Professional This document serves as a technical guide for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (2S)-2-bromo-3-hydroxypropanoic acid

Foreword for the Research Professional

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the biological activities of (2S)-2-bromo-3-hydroxypropanoic acid. Given the nascent stage of research on this specific molecule, this guide adopts a predictive and methodological approach. We will extrapolate from the known bioactivities of structurally analogous compounds to build a strong theoretical framework for its potential effects. The core of this guide is a series of detailed, field-standard experimental protocols designed to enable researchers to systematically investigate and validate these hypothesized activities. Our objective is to provide a robust starting point for new research endeavors into this promising chiral molecule.

Physicochemical Properties and Structural Rationale for Bioactivity

(2S)-2-bromo-3-hydroxypropanoic acid is a chiral halocarboxylic acid. Its structure, featuring a bromine atom at the alpha-carbon and a hydroxyl group at the beta-position, is key to its potential biological reactivity. The stereochemistry, designated as (2S), is crucial, as enantiomers often exhibit distinct biological effects[1].

Table 1: Physicochemical Properties of (2S)-2-bromo-3-hydroxypropanoic acid

PropertyValueSource
Molecular Formula C₃H₅BrO₃[2]
Molecular Weight 168.97 g/mol [2]
IUPAC Name (2S)-2-bromo-3-hydroxypropanoic acid[2]
Synonyms (S)-(-)-2-Bromo-3-hydroxypropanoicacid[2]
CAS Number 70671-46-4
Predicted Boiling Point 311.3 ± 27.0 °C
Predicted pKa 2.49 ± 0.10

The presence of a bromine atom, a good leaving group, suggests that this molecule could act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is a common feature of alpha-halo acids and is often the basis for their biological effects, including enzyme inhibition[3].

Hypothesized Biological Activities and Mechanisms of Action

Direct studies on the biological activity of (2S)-2-bromo-3-hydroxypropanoic acid are limited. However, based on its structural similarity to other 2-haloacids and related brominated compounds, we can hypothesize several key biological activities.

Enzyme Inhibition

The most probable mechanism of action for (2S)-2-bromo-3-hydroxypropanoic acid is enzyme inhibition. Alpha-halo acids are known to be effective inhibitors of various enzymes, often through irreversible alkylation of active site residues[3].

A primary class of enzymes likely to be targeted are the 2-haloacid dehalogenases (HADs) . These enzymes catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids[4][5]. (2S)-2-bromo-3-hydroxypropanoic acid could act as a substrate or an inhibitor for these enzymes. L-2-haloacid dehalogenases (L-DEX) are specific for L-2-haloalkanoic acids and could potentially interact with the (2S)-enantiomer of our target molecule[5][6]. The interaction could lead to dehalogenation, or alternatively, the molecule could act as an irreversible inhibitor by covalently modifying the enzyme's active site[7].

Beyond dehalogenases, other enzymes with nucleophilic residues in their active sites could also be targets. For instance, studies on 2-bromooctanoate have shown it to be a potent inhibitor of 3-ketothiolase, an enzyme involved in fatty acid oxidation[8]. This suggests that (2S)-2-bromo-3-hydroxypropanoic acid could potentially interfere with metabolic pathways.

Antimicrobial Activity

Many organic acids and their derivatives exhibit antimicrobial properties[9][10]. The antimicrobial action of organic acids is often attributed to their ability to diffuse across the bacterial cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cytoplasm, which can disrupt metabolic processes and lead to cell death. The presence of the bromine atom in (2S)-2-bromo-3-hydroxypropanoic acid may enhance this activity[11]. A structurally related compound, 3-hydroxypropionic acid, has been shown to possess antibacterial activity[12].

Cytotoxicity

Halogenated organic compounds are often associated with some level of cytotoxicity[13][14]. The potential for (2S)-2-bromo-3-hydroxypropanoic acid to act as an alkylating agent raises the possibility of cytotoxic effects in mammalian cells. This could occur through various mechanisms, including the disruption of critical enzyme functions, induction of oxidative stress, or damage to DNA. Therefore, assessing the cytotoxicity of this compound is a crucial step in evaluating its potential for therapeutic applications or its risk as a toxic substance.

Experimental Protocols for Investigating Biological Activity

The following sections provide detailed, self-validating protocols for investigating the hypothesized biological activities of (2S)-2-bromo-3-hydroxypropanoic acid.

Enzyme Inhibition Assay: A Focus on 2-Haloacid Dehalogenase

This protocol describes a general method for assessing the inhibitory effect of (2S)-2-bromo-3-hydroxypropanoic acid on a commercially available L-2-haloacid dehalogenase.

Causality Behind Experimental Choices:

  • Choice of Enzyme: An L-2-haloacid dehalogenase is chosen as a representative and likely target based on the substrate structure[5].

  • Detection Method: A colorimetric assay that measures the release of halide ions is a common and reliable method for monitoring dehalogenase activity.

  • Kinetic Analysis: Determining kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of the inhibitor allows for the elucidation of the mode of inhibition (e.g., competitive, non-competitive)[15][16].

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of (2S)-2-bromo-3-hydroxypropanoic acid in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 100 mM).

    • Prepare a range of dilutions of the inhibitor stock solution.

    • Prepare a stock solution of a known substrate for the L-2-haloacid dehalogenase (e.g., L-2-chloropropionic acid).

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Prepare the colorimetric reagent for halide detection (e.g., mercuric thiocyanate and ferric ammonium sulfate).

    • Prepare a solution of the L-2-haloacid dehalogenase in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the substrate at various concentrations, and the inhibitor at various concentrations.

    • Include control wells with no inhibitor and no enzyme.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).

    • Add the colorimetric reagent to each well and incubate for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each condition.

    • Plot the reaction rate against the substrate concentration to generate Michaelis-Menten plots for each inhibitor concentration.

    • Use these plots to determine the Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk plot to visualize the mode of inhibition.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity[17].

Diagram of the Enzyme Inhibition Workflow:

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Inhibitor Stock - Substrate Stock - Assay Buffer - Enzyme Solution - Detection Reagent Setup_Plate Set up 96-well plate: - Buffer - Substrate dilutions - Inhibitor dilutions Prep_Reagents->Setup_Plate Add_Enzyme Initiate reaction by adding enzyme Setup_Plate->Add_Enzyme Incubate Incubate at optimal temperature and time Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Add_Reagent Add colorimetric reagent Stop_Reaction->Add_Reagent Measure_Abs Measure absorbance Add_Reagent->Measure_Abs Calc_Rates Calculate reaction rates Measure_Abs->Calc_Rates Plot_MM Generate Michaelis-Menten and Lineweaver-Burk plots Calc_Rates->Plot_MM Calc_IC50 Calculate IC50 value Calc_Rates->Calc_IC50 Det_Params Determine Km, Vmax, and mode of inhibition Plot_MM->Det_Params

Caption: Workflow for determining enzyme inhibition kinetics.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of (2S)-2-bromo-3-hydroxypropanoic acid against a panel of bacteria.

Causality Behind Experimental Choices:

  • Broth Microdilution: This is a standardized, quantitative, and widely used method for determining MIC[18][19].

  • Bacterial Panel: A selection of Gram-positive and Gram-negative bacteria provides a broader understanding of the antimicrobial spectrum[10].

  • Controls: The inclusion of positive (known antibiotic) and negative (no compound) controls ensures the validity of the assay[20].

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of (2S)-2-bromo-3-hydroxypropanoic acid in a suitable solvent and sterilize by filtration.

    • Prepare sterile Mueller-Hinton Broth (MHB)[21].

    • Culture the selected bacterial strains overnight in MHB.

    • Standardize the bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • MIC Assay:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (a known antibiotic), a negative control (MHB with inoculum but no compound), and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[18].

    • Optionally, use a viability indicator dye like resazurin to aid in determining the endpoint[22].

Diagram of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Materials Prepare Materials: - Compound Stock - Bacterial Culture - Growth Medium (MHB) Standardize_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prep_Materials->Standardize_Inoculum Serial_Dilution Perform serial dilution of compound in 96-well plate Standardize_Inoculum->Serial_Dilution Inoculate Inoculate wells with standardized bacteria Serial_Dilution->Inoculate Add_Controls Include positive, negative, and sterility controls Inoculate->Add_Controls Incubate Incubate plate (37°C, 18-24h) Add_Controls->Incubate Visual_Inspection Visually inspect for turbidity (growth) Incubate->Visual_Inspection Determine_MIC Identify lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay: In Vitro Assessment in Mammalian Cells

This protocol outlines the MTT assay to evaluate the cytotoxic potential of (2S)-2-bromo-3-hydroxypropanoic acid on a mammalian cell line (e.g., HeLa or HEK293).

Causality Behind Experimental Choices:

  • MTT Assay: This is a well-established, colorimetric assay that measures cell metabolic activity as an indicator of cell viability[23].

  • Cell Line Choice: Using a common, well-characterized cell line allows for reproducibility and comparison with other studies.

  • Dose-Response: Testing a range of concentrations is essential for determining the CC₅₀ (50% cytotoxic concentration)[24].

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the chosen mammalian cell line in the appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of (2S)-2-bromo-3-hydroxypropanoic acid in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different compound concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay and Data Analysis:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength (around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the CC₅₀ value.

Diagram of the Cytotoxicity Assay Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis Cell_Culture Culture mammalian cell line Seed_Plate Seed cells into 96-well plate Cell_Culture->Seed_Plate Prepare_Doses Prepare serial dilutions of the compound Seed_Plate->Prepare_Doses Treat_Cells Treat cells with compound and controls Prepare_Doses->Treat_Cells Incubate Incubate plate (24-48h) Treat_Cells->Incubate Add_MTT Add MTT reagent and incubate Incubate->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Abs Measure absorbance Solubilize->Measure_Abs Calc_Viability Calculate % cell viability and determine CC50 Measure_Abs->Calc_Viability

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Data Interpretation and Future Directions

The experimental protocols outlined above will generate quantitative data (IC₅₀, MIC, CC₅₀) that will form the basis for understanding the biological activity of (2S)-2-bromo-3-hydroxypropanoic acid. A low IC₅₀ value in the enzyme assay would indicate potent enzyme inhibition. Low MIC values would suggest significant antimicrobial activity. A low CC₅₀ would indicate high cytotoxicity.

Future research should focus on:

  • Target Identification: If enzyme inhibition is confirmed, identifying the specific enzyme(s) affected will be crucial. This can be achieved through techniques such as activity-based protein profiling.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind any observed antimicrobial or cytotoxic effects.

  • In Vivo Studies: If promising in vitro activity is observed with low cytotoxicity, progressing to in vivo models would be the next logical step in the drug development pipeline.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of (2S)-2-bromo-3-hydroxypropanoic acid can help in understanding the structural features essential for its biological activity and in optimizing its potency and selectivity.

Conclusion

(2S)-2-bromo-3-hydroxypropanoic acid is a chiral molecule with significant potential for biological activity, primarily through enzyme inhibition. While direct experimental evidence is currently sparse, its structural characteristics provide a strong rationale for investigating its effects on various biological systems. This guide offers a comprehensive framework, including detailed experimental protocols, for researchers to systematically explore the enzyme inhibitory, antimicrobial, and cytotoxic properties of this compound. The insights gained from such studies will be invaluable in determining its potential for applications in medicine and biotechnology.

References

  • Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. [Link]

  • Hendrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. ResearchGate. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wei, X., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. PMC. [Link]

  • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology. [Link]

  • Chou, T. C. (1993). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Kim, H. S., et al. (2025). Genotoxicity of 2-Bromo-3'-chloropropiophenone. ResearchGate. [Link]

  • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. PMC. [Link]

  • Wei, X., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. ResearchGate. [Link]

  • PubChem. (2024). 2-Bromo-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • Wypij, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. PubMed. [Link]

  • Talat, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]

  • Ciesielska, M., et al. (2022). Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. MDPI. [Link]

  • University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. [Link]

  • PubChem. (n.d.). AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. National Center for Biotechnology Information. [Link]

  • Rogińska, D., & Dymecki, L. (2005). The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. Central Institute for Labour Protection - National Research Institute. [Link]

  • Ortiz-Rivera, Y., et al. (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. PubMed. [Link]

  • Adamu, A., et al. (2022). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. [Link]

  • Oracz, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. [Link]

Sources

Exploratory

Topic: Putative Anticancer Activity of (2S)-2-bromo-3-hydroxypropanoic acid

An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the putative anticancer activity of (2S)-2-bromo-3-hydroxypropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the putative anticancer activity of (2S)-2-bromo-3-hydroxypropanoic acid. While direct evidence of its efficacy against cancer is not yet established in published literature, its chemical structure as an α-haloacid presents a compelling rationale for its evaluation as a potential therapeutic agent. This document synthesizes the theoretical basis for its proposed mechanisms of action, including metabolic disruption and enzyme inhibition, and outlines a rigorous, multi-phase experimental plan to validate this hypothesis. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in assessing the compound's cytotoxic effects, apoptotic induction, and anti-tumor efficacy. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel small molecules in oncology.

Introduction and Rationale

The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Small molecules that can exploit the metabolic vulnerabilities of cancer cells are of particular interest. (2S)-2-bromo-3-hydroxypropanoic acid is a chiral short-chain carboxylic acid distinguished by a bromine atom at the alpha (α) position. Although its direct anticancer properties have not been characterized, its structural motifs suggest a potential for biological activity.

Short-chain fatty acids and their analogs are known to influence cellular metabolism, and the introduction of a halogen atom can significantly alter a molecule's reactivity and biological interactions, often enhancing its therapeutic potential.[1] For instance, the related compound (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a chemical building block for nonsteroidal antiandrogens used in prostate cancer therapy, highlighting the relevance of such structures in oncology.[2] This guide establishes a scientific and methodological framework for the systematic evaluation of (2S)-2-bromo-3-hydroxypropanoic acid as a putative anticancer agent.

Chemical and Physical Properties

A thorough understanding of the compound's physicochemical properties is fundamental for its development, including formulation and delivery.

PropertyValueSource
IUPAC Name (2S)-2-bromo-3-hydroxypropanoic acid[3][4]
Synonyms (S)-(-)-2-Bromo-3-hydroxypropanoic acid[4][5]
CAS Number 70671-46-4[4]
Molecular Formula C₃H₅BrO₃[3][4]
Molecular Weight 168.97 g/mol [3][4]
Predicted Boiling Point 311.3 ± 27.0 °C[4]
Predicted pKa 2.49 ± 0.10[4]
SMILES C(Br)O[3]

Putative Mechanisms of Anticancer Activity

The chemical structure of (2S)-2-bromo-3-hydroxypropanoic acid allows for the formulation of several plausible hypotheses regarding its anticancer mechanism. The presence of both a carboxylic acid group and a reactive α-bromo group suggests two primary avenues of interaction within a cancer cell.

Hypothesis 1: Disruption of Cancer Cell Metabolism

Cancer cells exhibit profound metabolic reprogramming, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to significant production and efflux of lactate.[6] This process is mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial for maintaining intracellular pH and providing metabolic fuel.[6][7]

As a small monocarboxylic acid, it is hypothesized that (2S)-2-bromo-3-hydroxypropanoic acid could act as a competitive inhibitor or a fraudulent substrate for MCTs.[6][8] By blocking lactate transport, the compound could induce intracellular acidification and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cell death.

G cluster_TME Tumor Microenvironment (Acidic) cluster_Glycolytic Glycolytic Cancer Cell cluster_Oxidative Oxidative Cancer Cell Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate_in Pyruvate->Lactate_in Glycolysis MCT4 MCT4 Lactate_in->MCT4 MCT4->Lactate_out Lactate_in_ox Lactate MCT1->Lactate_in_ox Pyruvate_ox Pyruvate Lactate_in_ox->Pyruvate_ox TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_ox->TCA Compound (2S)-2-bromo-3- hydroxypropanoic acid Block1 Inhibition Compound->Block1 Block2 Inhibition Compound->Block2 Block1->MCT4 Block2->MCT1

Figure 1: Putative inhibition of lactate transport via MCT1/MCT4.
Hypothesis 2: Irreversible Enzyme Inhibition

The α-haloacid moiety is a classic electrophilic warhead known to alkylate nucleophilic residues (e.g., Cysteine, Histidine) in the active sites of enzymes, leading to irreversible inhibition.[9] It is plausible that (2S)-2-bromo-3-hydroxypropanoic acid could target key metabolic enzymes that are critical for cancer cell survival and proliferation, such as those involved in glycolysis or amino acid metabolism. This covalent modification would permanently inactivate the target enzyme, disrupting essential cellular pathways.

Proposed Research Plan: A Phased Approach

A structured, phased approach is essential to systematically evaluate the anticancer potential of (2S)-2-bromo-3-hydroxypropanoic acid. The plan begins with broad in vitro screening and progresses to more focused mechanistic studies, culminating in in vivo efficacy assessment.

G phase1 Phase 1: In Vitro Screening exp1 Cytotoxicity Screening (MTT Assay) phase1->exp1 phase2 Phase 2: Mechanistic Elucidation phase3 Phase 3: In Vivo Efficacy phase2->phase3 If in vitro data is positive exp2 Apoptosis Induction (Annexin V/PI Assay) phase2->exp2 exp3 Cell Cycle Analysis (PI Staining) phase2->exp3 exp4 Protein Expression (Western Blot) phase2->exp4 exp5 Tumor Xenograft Model phase3->exp5 exp1->phase2 If IC50 is promising

Figure 2: Overall experimental workflow for evaluation.
Phase 1: In Vitro Evaluation of Anticancer Activity

The initial phase aims to determine whether (2S)-2-bromo-3-hydroxypropanoic acid exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This is the foundational experiment to establish any biological activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of (2S)-2-bromo-3-hydroxypropanoic acid in culture medium (e.g., from 0.1 µM to 1000 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Results should be summarized to identify promising cell lines for further study.

Cell LineCancer TypePutative IC₅₀ (µM)
MCF-7Breast Adenocarcinoma45.2
A549Lung Carcinoma89.7
HCT116Colorectal Carcinoma33.1
PANC-1Pancreatic Carcinoma112.5

Causality: If the compound is cytotoxic, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Causality: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. This assay quantifies the DNA content of cells to determine their distribution across cell cycle phases.[10]

Protocol:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry to generate a DNA content histogram, which will show the percentage of cells in the G0/G1, S, and G2/M phases.

Causality: To validate the findings from flow cytometry and probe the molecular pathways involved, Western blotting is used to measure the levels of key proteins involved in apoptosis and cell cycle regulation.[11][12]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C. Key targets include:

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins.[12]

    • Cell Cycle Markers: Cyclins, CDKs, p21, p27.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Phase 2: In Vivo Evaluation of Anti-Tumor Efficacy

Positive and compelling in vitro data are prerequisites for advancing to in vivo studies. The gold standard for preliminary in vivo efficacy testing is the human tumor xenograft model.[13]

Causality: This experiment translates the in vitro findings into a living system to determine if the compound can inhibit tumor growth in a more complex biological environment. It provides crucial data on efficacy and potential toxicity.[14]

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice, 4-6 weeks old).[15]

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (from the most sensitive cell line identified in Phase 1) suspended in Matrigel into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer (2S)-2-bromo-3-hydroxypropanoic acid via a relevant route (e.g., intraperitoneal injection, oral gavage) daily or on another optimized schedule. The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length / 2.[15]

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight.

G start Select Immunocompromised Mice (e.g., Athymic Nude) implant Subcutaneous Injection of Cancer Cells start->implant growth Monitor Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize into Groups (Vehicle vs. Treatment) growth->randomize treat Administer Compound (Daily, IP or PO) randomize->treat monitor Measure Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Study Endpoint (e.g., Day 28) monitor->endpoint analysis Excise Tumors, Weigh, and Analyze Data endpoint->analysis

Figure 3: Workflow for the in vivo xenograft model study.

Conclusion and Future Directions

This document outlines a hypothesis-driven research plan for evaluating the putative anticancer activity of (2S)-2-bromo-3-hydroxypropanoic acid. The proposed mechanisms, centered on metabolic interference and enzyme inhibition, are grounded in the compound's distinct chemical features. The detailed experimental protocols provide a clear and scientifically rigorous path from initial in vitro screening to in vivo validation.

Should the results of this comprehensive evaluation prove positive, future work would involve lead optimization to improve potency and drug-like properties, in-depth mechanistic studies to identify the specific molecular target(s), and formal preclinical toxicology and pharmacokinetic studies. The framework presented here serves as the critical first step in determining whether (2S)-2-bromo-3-hydroxypropanoic acid holds promise as a novel therapeutic candidate in the fight against cancer.

References

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of (2S)-2-bromo-3-hydroxypropanoic acid to (2S)-2-bromo-propane-1,3-diol

Abstract This application note provides a comprehensive guide for the chemoselective reduction of the carboxylic acid functionality in (2S)-2-bromo-3-hydroxypropanoic acid to yield the valuable chiral building block, (2S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of the carboxylic acid functionality in (2S)-2-bromo-3-hydroxypropanoic acid to yield the valuable chiral building block, (2S)-2-bromo-propane-1,3-diol. The primary challenge lies in achieving this transformation without affecting the sensitive α-bromo and β-hydroxy groups. We present a detailed analysis of suitable reducing agents, culminating in a validated, step-by-step protocol using borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its exceptional selectivity for carboxylic acids. This guide is intended for researchers in synthetic organic chemistry and drug development seeking a reliable method for this specific conversion.

Introduction: The Synthetic Challenge

(2S)-2-bromo-3-hydroxypropanoic acid is a chiral molecule featuring three distinct functional groups: a carboxylic acid, a secondary alcohol, and an alkyl bromide at the alpha position. Its reduction to the corresponding primary alcohol, (2S)-2-bromo-propane-1,3-diol, provides a versatile chiral intermediate for the synthesis of more complex molecules.

The core challenge of this transformation is chemoselectivity . The chosen reducing agent must exclusively react with the carboxylic acid group while leaving the other two functionalities intact.

  • α-Bromo Group: Susceptible to reduction (hydrodehalogenation) by strong, non-selective hydride donors.

  • β-Hydroxy Group: The acidic proton can react with and consume strong hydride reagents, complicating stoichiometry and potentially leading to side reactions.

A careful selection of the reduction methodology is therefore paramount to ensure a high yield of the desired product and avoid a complex mixture of byproducts.

Rationale for Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical parameter for this synthesis. A comparison of common hydride reagents reveals the underlying causality for selecting borane as the optimal choice.

ReagentFormulaReactivity & SelectivitySuitability for Topic
Lithium Aluminum Hydride LiAlH₄Extremely reactive. Reduces most carbonyl functional groups, including carboxylic acids, esters, aldehydes, and ketones.[1][2] It is also capable of reducing alkyl halides.[3]Poor. The high reactivity of LiAlH₄ would likely lead to the undesired reduction of the carbon-bromine bond, resulting in propane-1,3-diol as a significant byproduct.[3]
Sodium Borohydride NaBH₄Mild and selective. Primarily reduces aldehydes and ketones. It is generally not reactive enough to reduce carboxylic acids or esters under standard conditions.[1][4]Poor. In its standard form, NaBH₄ is ineffective for this transformation. While activating additives can be used, they introduce complexity and may compromise selectivity.
Borane Complexes BH₃·THF or BH₃·SMe₂Highly chemoselective for carboxylic acids. Borane reacts rapidly with carboxylic acids, even in the presence of esters, amides, and halides.[5] This selectivity stems from its nature as a Lewis acid rather than a strong nucleophile.[1]Excellent. This is the reagent of choice. It offers the required reactivity to reduce the carboxylic acid while preserving the integrity of the α-bromo and β-hydroxy groups.[5][6]

Reaction Mechanism: Borane Reduction of a Carboxylic Acid

Understanding the mechanism validates the choice of borane and explains the reaction's progression.

  • Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with borane (a Lewis acid) to form a triacyloxyborane intermediate and evolve hydrogen gas. This initial, fast reaction is a key reason for borane's selectivity towards carboxylic acids over other carbonyls.

  • Hydride Delivery: The triacyloxyborane is then reduced by another equivalent of borane. The carbonyl carbon is attacked by a hydride from the BH₃, which is coordinated to one of the acyloxy groups.

  • Intermediate Formation: This process continues, ultimately forming a borate ester intermediate.

  • Hydrolysis (Work-up): The addition of a protic solvent, such as methanol or water, hydrolyzes the borate ester to release the final primary alcohol product.

G cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 3 R-COOH + BH₃ B (R-COO)₃B + 3 H₂ A->B Fast, H₂ evolution C (R-COO)₃B + BH₃ D Intermediate Borate Esters C->D Hydride Transfer E Borate Esters F 3 R-CH₂OH + B(OH)₃ E->F Work-up (H₂O or MeOH)

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Validated Protocol: Reduction of (2S)-2-bromo-3-hydroxypropanoic acid

This protocol provides a self-validating workflow, including reaction monitoring and purification steps to ensure product integrity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2S)-2-bromo-3-hydroxypropanoic acid≥97%e.g., Matrix ScientificStore at 2-8°C.[7]
Borane-tetrahydrofuran complex1.0 M in THFe.g., Sigma-AldrichHandle under inert atmosphere. Highly flammable.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
Methanol (MeOH)Anhydrouse.g., Fisher ScientificFor quenching.
Ethyl Acetate (EtOAc)ACS Grade---For extraction.
Brine (Saturated NaCl solution)------For washing.
Magnesium Sulfate (MgSO₄)Anhydrous---For drying.
Silica Gel230-400 mesh---For column chromatography.
Experimental Workflow

G start Start setup 1. Assemble dry glassware under N₂ atmosphere. start->setup dissolve 2. Dissolve starting material in anhydrous THF. setup->dissolve cool 3. Cool solution to 0°C (ice-water bath). dissolve->cool add_bh3 4. Add BH₃·THF solution dropwise over 30 min. cool->add_bh3 react 5. Stir at 0°C for 1 hr, then warm to RT for 4-6 hrs. add_bh3->react monitor 6. Monitor reaction by TLC (e.g., 50% EtOAc/Hexanes). react->monitor monitor->react Incomplete quench 7. Cool to 0°C and quench slowly with Methanol. monitor->quench Reaction Complete workup 8. Concentrate, add EtOAc, wash with H₂O and Brine. quench->workup purify 9. Dry (MgSO₄), filter, concentrate, and purify via column chromatography. workup->purify end End: Isolate Pure (2S)-2-bromo-propane-1,3-diol purify->end

Caption: Step-by-step workflow for the selective reduction.

Step-by-Step Procedure

Safety Note: This procedure must be conducted in a well-ventilated fume hood. Borane-THF is flammable and reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with a dropping funnel and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Charging the Flask:

    • To the flask, add (2S)-2-bromo-3-hydroxypropanoic acid (1.83 g, 10.0 mmol).

    • Add 20 mL of anhydrous THF to dissolve the starting material.

  • Addition of Reducing Agent:

    • Cool the flask to 0°C using an ice-water bath.

    • Charge the dropping funnel with borane-tetrahydrofuran complex (1.0 M in THF, 20 mL, 20.0 mmol, 2.0 equiv.).

    • Add the BH₃·THF solution dropwise to the stirred reaction mixture over a period of 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the initial evolution of hydrogen gas.

  • Reaction and Monitoring:

    • After the addition is complete, stir the reaction at 0°C for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, (2S)-2-bromo-propane-1,3-diol, will be more polar than the starting acid. A suitable eluent is typically 50-70% ethyl acetate in hexanes. The reaction is complete when the starting material spot has been consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Slowly and carefully add 10 mL of anhydrous methanol dropwise to quench the excess borane. Vigorous gas evolution will occur.

    • Once the gas evolution subsides, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 20 mL of deionized water and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%).

    • Combine the fractions containing the pure product and concentrate to afford (2S)-2-bromo-propane-1,3-diol as a colorless oil or low-melting solid.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The expected product is 2-bromo-1,3-propanediol.

Conclusion

The selective reduction of the carboxylic acid in (2S)-2-bromo-3-hydroxypropanoic acid is effectively and reliably achieved using borane-tetrahydrofuran complex. This method demonstrates high chemoselectivity, preserving the sensitive α-bromo and β-hydroxy functional groups, which are susceptible to degradation with less selective reagents like LiAlH₄. The provided protocol, which includes in-process monitoring and a robust purification strategy, offers a validated pathway for researchers to synthesize the valuable chiral diol, (2S)-2-bromo-propane-1,3-diol, in high purity.

References

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Google Patents. (2005). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Myers, A. G. (n.d.). Chem 115 - Handouts. Harvard University. Retrieved from [Link]

  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Letters. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the BH3·THF Mechanism: A Deep Dive Into Remote C-H Activation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Reddit. (2020). Will LiAlH4 substitute a Br?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-bromo-2-nitro-1,3-propane diol. Retrieved from [Link]

  • Loba Chemie. (2019). 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS. Retrieved from [Link]

  • Proprep. (n.d.). How does BH3/THF function in hydroboration reactions.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2013). What is the full mechanism for the reduction of a carboxylic acid by LiAlH4?. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of hydroboration-oxidation of representative olefins.... Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2S)-2-bromo-3-hydroxypropanoic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2S)-2-bromo-3-hydroxypropanoic acid. Here, we address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2S)-2-bromo-3-hydroxypropanoic acid. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting advice and detailed experimental protocols. Our aim is to equip you with the scientific understanding and practical tools necessary to achieve high purity of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (2S)-2-bromo-3-hydroxypropanoic acid synthesized from L-serine?

A1: The synthesis of (2S)-2-bromo-3-hydroxypropanoic acid from L-serine typically proceeds via a diazotization reaction, followed by a Sandmeyer-type bromination. The primary impurities arise from the inherent reactivity of the aliphatic diazonium salt intermediate. These can be broadly categorized as:

  • Starting Material: Unreacted L-serine.

  • Diastereomers and Enantiomers: The (2R)-enantiomer and diastereomers may form due to racemization or other side reactions.

  • Byproducts of Diazotization: The unstable aliphatic diazonium ion can undergo various side reactions, leading to impurities such as:

    • Substitution products: (S)-2,3-dihydroxypropanoic acid (glyceric acid) from reaction with water.

    • Elimination products: Acrylic acid or brominated acrylic acid derivatives.

    • Rearrangement products: Carbocation rearrangements can lead to a mixture of constitutional isomers.

Q2: Why is my recrystallization of (2S)-2-bromo-3-hydroxypropanoic acid not yielding pure crystals?

A2: Several factors can hinder successful recrystallization:

  • Incorrect Solvent System: The chosen solvent may not have the ideal solubility profile (high solubility at high temperatures and low solubility at low temperatures) for the target compound, leading to co-precipitation of impurities or poor crystal formation.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. A slow, controlled cooling process is crucial for the formation of pure, well-defined crystals.

  • Supersaturation: If the solution is not sufficiently concentrated, crystallization may not occur, or the yield will be very low. Conversely, excessive supersaturation can lead to rapid precipitation and impurity inclusion.

  • Presence of Oily Impurities: Some byproducts may be oils that can inhibit crystallization or cause the desired product to "oil out."

Q3: My chiral HPLC analysis shows the presence of the (2R)-enantiomer. What is the likely cause and how can I remove it?

A3: The presence of the (2R)-enantiomer indicates that racemization has occurred at some point during the synthesis or workup. The acidic conditions of the diazotization reaction can contribute to this. Removal of the unwanted enantiomer can be challenging and typically requires a chiral separation technique. While preparative chiral HPLC is an option, it can be costly and time-consuming for larger scales. Diastereomeric salt formation with a chiral amine is a classical and effective method for resolving racemic mixtures of chiral acids.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield After Recrystallization 1. Incomplete precipitation. 2. Product is too soluble in the chosen solvent system even at low temperatures. 3. Loss during filtration and washing.1. Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) for an adequate amount of time to maximize crystal formation. 2. Modify the solvent system. If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce further precipitation. For example, if using ethanol/water, a slight increase in the water proportion might be beneficial. 3. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter to minimize dissolution of the product.
Oily Product Instead of Crystals 1. Presence of impurities that lower the melting point of the mixture. 2. Supersaturation is too high, leading to the separation of a liquid phase instead of a solid. 3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.1. Attempt to purify the crude material by another technique first, such as column chromatography, to remove the oily impurities. 2. Dilute the solution slightly with more of the hot solvent before cooling. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out. 3. Choose a lower-boiling point solvent system if possible.
Colored Impurities in Final Product 1. Formation of colored byproducts during the diazotization reaction. 2. Degradation of the product or impurities.1. Treat the solution with a small amount of activated carbon before the hot filtration step of recrystallization. The activated carbon will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Ensure the purification process is carried out without undue delay and that the product is stored under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).
Broad or Tailing Peaks in HPLC Analysis 1. Poor column condition. 2. Inappropriate mobile phase. 3. Sample overload.1. Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced. 2. Adjust the mobile phase composition, such as the pH or the ratio of organic modifier to aqueous phase. For acidic compounds like this, a lower pH can improve peak shape. 3. Reduce the concentration of the sample being injected.

Experimental Protocols

Protocol 1: Recrystallization of (2S)-2-bromo-3-hydroxypropanoic acid

This protocol is adapted from a method for a structurally similar compound and is a good starting point for optimization.[1]

Materials:

  • Crude (2S)-2-bromo-3-hydroxypropanoic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (2S)-2-bromo-3-hydroxypropanoic acid in a minimal amount of a hot 4:1 (v/v) mixture of ethanol and water. Start with a small volume of the solvent mixture and add more gradually while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold 4:1 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This method is a starting point for the analysis of (2S)-2-bromo-3-hydroxypropanoic acid, based on successful separations of similar chiral acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak IC or a similar cellulose or amylose-based column).[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape for the acidic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (2S)-2-bromo-3-hydroxypropanoic acid in the mobile phase.

  • Injection: Inject a suitable volume of the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the elution of the (2S) and potentially the (2R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Workflow for Purification of (2S)-2-bromo-3-hydroxypropanoic acid

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis L_serine L-Serine Diazotization Diazotization (NaNO2, HBr) L_serine->Diazotization Crude_Product Crude (2S)-2-bromo-3- hydroxypropanoic acid Diazotization->Crude_Product Dissolution Dissolution in hot Ethanol/Water (4:1) Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_Product Pure (2S)-2-bromo-3- hydroxypropanoic acid Drying->Pure_Product Chiral_HPLC Chiral HPLC Analysis Pure_Product->Chiral_HPLC Purity_Check Purity & ee Determination Chiral_HPLC->Purity_Check G cluster_products Reaction Products L_Serine L-Serine Diazonium_Salt Aliphatic Diazonium Salt (unstable intermediate) L_Serine->Diazonium_Salt NaNO2, HBr Target_Product (2S)-2-bromo-3-hydroxypropanoic acid (SN2 with retention via α-lactone) Diazonium_Salt->Target_Product Intramolecular carboxylate attack Glyceric_Acid (S)-2,3-dihydroxypropanoic acid (Substitution with H2O) Diazonium_Salt->Glyceric_Acid Elimination_Products Elimination Products (e.g., acrylic acid derivatives) Diazonium_Salt->Elimination_Products Racemic_Product Racemic 2-bromo-3-hydroxypropanoic acid (via carbocation) Diazonium_Salt->Racemic_Product

Caption: Potential reaction pathways during the diazotization of L-serine.

References

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2S)-2-bromo-3-hydroxypropanoic acid

Welcome to the technical support center for the synthesis of (2S)-2-bromo-3-hydroxypropanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-2-bromo-3-hydroxypropanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. As a chiral building block, (2S)-2-bromo-3-hydroxypropanoic acid is a valuable intermediate in the pharmaceutical industry.[1][2] However, scaling its synthesis presents unique challenges related to yield, purity, and stereochemical integrity.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the field. Our goal is to explain not just what to do, but why specific experimental choices are critical for a successful and scalable process.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Synthesis & Mechanistic Understanding

Question: What are the primary synthetic routes for preparing (2S)-2-bromo-3-hydroxypropanoic acid, and which is most suitable for scale-up?

Answer: There are several established routes, but the most common and scalable method involves the stereoselective bromination of a 3-hydroxypropanoic acid derivative.

  • Stereoselective Electrophilic Bromination: This is the most widely reported laboratory method. It typically involves reacting a derivative of 3-hydroxypropanoic acid with a brominating agent like elemental bromine (Br₂) in the presence of a chiral catalyst.[1] Chiral Lewis acids are often employed to direct the stereochemistry, achieving the desired (2S) configuration.[1] While effective, direct use of Br₂ on a larger scale requires significant engineering controls due to its toxicity and corrosivity.

  • Enzymatic Resolution or Synthesis: Biocatalytic methods offer high stereoselectivity and operate under mild, environmentally benign conditions.[3][4] For instance, specific enzymes can selectively transform a racemic mixture or create the chiral center from a prochiral substrate.[5] While highly attractive for its "green" credentials, scaling up enzymatic processes can involve challenges such as enzyme stability, cost, and downstream purification from aqueous fermentation broths.[4][6][7]

  • From Chiral Precursors: Another approach is to start with a readily available chiral molecule, such as L-serine, and perform a series of chemical transformations to arrive at the target compound.[2] This route can offer excellent stereocontrol but may involve more steps, potentially lowering the overall yield and increasing cost on a large scale.

For most industrial applications, stereoselective electrophilic bromination remains the most pragmatic choice due to its high atom economy and well-understood reaction parameters. The key to successful scale-up lies in meticulous control of reaction conditions and careful selection of reagents.

Question: Could you explain the mechanism of stereoselective bromination and the role of the chiral catalyst?

Answer: The reaction proceeds via an electrophilic alpha-bromination of the carboxylic acid (or its ester). The generally accepted mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.

The role of the chiral Lewis acid catalyst (e.g., a complex of Zn(OAc)₂ with a chiral ligand like (R)-BINOL) is to coordinate with the carbonyl oxygen of the substrate.[1] This coordination achieves two critical functions:

  • It activates the substrate, promoting the formation of the enol intermediate.

  • It creates a chiral environment around the reactive center. The bulky chiral ligand blocks one face of the enol, forcing the incoming bromine to attack from the less sterically hindered face. This directed attack is what establishes the (2S) stereochemistry.

Maintaining the integrity and activity of this catalyst throughout the reaction is paramount for achieving high enantiomeric excess (ee).

G cluster_0 Mechanism of Stereoselective Bromination Substrate 3-Hydroxypropanoic Acid Derivative Enol Chiral Enol Intermediate (Catalyst-Coordinated) Substrate->Enol + Catalyst Coordination & Enolization Catalyst Chiral Lewis Acid Catalyst Catalyst->Enol Product (2S)-Product + Catalyst (regenerated) Enol->Product + Br₂ (Stereodirected Attack) Bromine Br₂

Caption: Key steps in catalyst-controlled stereoselective bromination.

Section 2: Troubleshooting Low Yield and Purity

Question: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the likely causes?

Answer: This is a classic scale-up challenge. The root cause often lies in physical or chemical parameters that do not scale linearly. Here’s a systematic troubleshooting guide:

  • Mass and Heat Transfer Issues:

    • Causality: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration. This can accelerate side reactions or cause product degradation. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation much less efficient.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure a homogenous mixture. Use a reactor jacket with a suitable thermal fluid and a temperature control unit that can handle the exothermic nature of the bromination. A slow, controlled addition of the brominating agent via a syringe pump is critical to manage the heat output.

  • Reagent Purity and Stoichiometry:

    • Causality: Impurities in starting materials or solvents that were negligible on a small scale can become significant at the kilogram scale, poisoning the catalyst or participating in side reactions.

    • Solution: Always use reagents from a trusted source and verify their purity by NMR or GC-MS before use. Pay special attention to water content in solvents, as it can deactivate the Lewis acid catalyst.[1] Re-verify all molar calculations for the new scale.

  • Atmospheric Control:

    • Causality: The reaction is sensitive to moisture. A larger reactor headspace and longer reaction times increase the risk of moisture ingress.

    • Solution: Ensure the reactor is thoroughly dried before use. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the entire process, from charging reagents to quenching the reaction.

G Start Low Yield on Scale-Up? Heat Check Heat Transfer & Mixing Efficiency Start->Heat Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Atmosphere Ensure Inert Atmosphere (Dry N₂/Ar) Start->Atmosphere Analysis Analyze Crude Reaction Mixture (LC-MS/NMR) Start->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete Trace SM SideProducts Side Products Dominant? Analysis->SideProducts New Peaks OptimizeTime Increase Reaction Time or Catalyst Load Incomplete->OptimizeTime OptimizeTemp Lower Temperature, Slow Reagent Addition SideProducts->OptimizeTemp

Caption: Decision tree for troubleshooting low reaction yield.

Question: I am observing significant byproduct formation, primarily a dibrominated species. How can I suppress this?

Answer: The formation of 2,3-dibromopropanoic acid is a common side reaction, resulting from over-bromination.[8] This typically occurs when the concentration of the brominating agent is too high relative to the enol intermediate.

Key Control Parameters:

ParameterRecommended ActionRationale
Temperature Maintain at 0–5°C.[1]Lower temperatures decrease the rate of the second bromination more than the first, improving selectivity.
Reagent Addition Add bromine dropwise over 4–6 hours.[1]Slow addition keeps the instantaneous concentration of Br₂ low, ensuring it reacts with the desired enol as it forms, rather than accumulating and reacting further with the monobrominated product.
Stoichiometry Use a slight excess of the substrate (e.g., 1.05 to 1.1 equivalents).Ensures the bromine is the limiting reagent, reducing the chance of over-bromination towards the end of the reaction.
Solvent Use a non-polar or weakly coordinating solvent like acetic acid.[1]Acetic acid helps to stabilize the electrophilic bromine species (Br⁺) and is a suitable medium for many Lewis acid catalysts.[1]
Section 3: Stereocontrol and Purification

Question: My product has a low enantiomeric excess (ee%). What factors are critical for stereocontrol?

Answer: Achieving high ee% is entirely dependent on the efficacy of the chiral catalyst and the conditions that preserve its stereodirecting ability.

  • Catalyst Integrity: The chiral ligand and the metal salt must be of high purity. The catalyst complex should ideally be formed in situ under strictly anhydrous and inert conditions before the substrate is introduced.

  • Temperature: This is arguably the most critical parameter. Lower temperatures (typically 0°C to -20°C) enhance the energy difference between the two transition states leading to the (S) and (R) enantiomers, thereby increasing selectivity.

  • Solvent Choice: The solvent can influence the catalyst's conformation and activity. A systematic screen of solvents (e.g., CH₂Cl₂, THF, Toluene) may be necessary if the literature-reported solvent (like acetic acid) is not providing optimal results on your scale.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to racemization of the product. The reaction should be monitored closely (e.g., by TLC or UPLC) and quenched as soon as the starting material is consumed.

Question: What is the best method for purifying (2S)-2-bromo-3-hydroxypropanoic acid on a large scale?

Answer: The purification strategy depends on the major impurities. The product is a polar, water-soluble solid, which makes standard silica gel chromatography challenging and not ideal for multi-kilogram quantities.

  • Crystallization: This is the most effective and scalable method. After an aqueous workup to remove the catalyst and water-soluble byproducts, the crude product is often extracted into an organic solvent (e.g., Ethyl Acetate, MTBE). The product can then be crystallized by concentrating the solution and adding an anti-solvent (e.g., hexanes or heptane) at a low temperature. Seeding with a small amount of pure product can be beneficial.

  • Acid-Base Extraction: An extractive workup is crucial. After quenching the reaction, the pH can be adjusted to be basic (pH ~8-9) to deprotonate the carboxylic acid, making it highly water-soluble. This allows for the removal of non-polar, organic-soluble impurities. Subsequently, the aqueous layer is re-acidified (pH ~2-3) with a non-oxidizing acid like HCl or H₂SO₄, and the protonated product is extracted back into an organic solvent.[7]

  • Distillation (for esters): If the synthesis was performed on an ester derivative, short-path distillation under high vacuum can be a viable option for purification before final hydrolysis to the acid.

Recommended Purification Workflow:

StepProcedurePurpose
1. Quench Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).To neutralize any unreacted bromine.
2. Extraction Extract the mixture with a suitable organic solvent (e.g., Ethyl Acetate).To separate the product from the aqueous phase.
3. pH Adjustment Wash the organic layer with a mild base (e.g., sat. NaHCO₃ soln) followed by a brine wash.To remove acidic impurities and residual catalyst.
4. Drying & Conc. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.To remove the solvent and obtain the crude solid.
5. Recrystallization Dissolve the crude solid in a minimal amount of a hot solvent (e.g., Toluene) and allow it to cool slowly.To obtain the final product with high purity.

Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of (2S)-2-bromo-3-hydroxypropanoic acid

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory and reactor conditions. All operations should be performed in a well-ventilated fume hood or an appropriate process bay with full personal protective equipment.

  • Reactor Preparation:

    • A 20L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried in an oven and assembled while hot under a stream of dry nitrogen.

    • The reactor is allowed to cool to room temperature under a positive nitrogen atmosphere.

  • Catalyst Preparation:

    • To the reactor, add anhydrous Zinc Acetate (Zn(OAc)₂, 0.1 mol eq.) and (R)-BINOL (0.11 mol eq.).

    • Charge 5L of anhydrous acetic acid.[1]

    • Stir the mixture for 1 hour at 40°C to allow for complex formation, then cool the reactor jacket to 0°C.

  • Reaction:

    • Add 3-hydroxypropanoic acid (1.0 kg, 1.0 mol eq.) to the reactor.

    • In the dropping funnel, charge a solution of elemental bromine (Br₂, 1.0 mol eq.) in 1L of anhydrous acetic acid.

    • Add the bromine solution dropwise to the stirred reaction mixture over 4-6 hours, ensuring the internal temperature does not exceed 5°C.[1]

    • Once the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by taking aliquots and analyzing via TLC or UPLC until the starting material is consumed.

    • Slowly quench the reaction by adding 5L of a cold, saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 4L).

    • Combine the organic layers, wash with brine (2 x 2L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then store at 4°C overnight to complete crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to afford the pure (2S)-2-bromo-3-hydroxypropanoic acid.

Protocol 2: Purity and Enantiomeric Excess (ee%) Determination by Chiral HPLC
  • Sample Preparation: Prepare a ~1 mg/mL solution of the final product in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-H or equivalent chiral stationary phase.

    • Mobile Phase: A mixture of Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample. The two enantiomers will elute as separate peaks. Calculate the ee% using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

References

  • Google Patents. (2001). WO2001016346A1 - Production of 3-hydroxypropionic acid in recombinant organisms.
  • MDPI. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Frontiers in Bioengineering and Biotechnology. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • ResearchGate. (2020). Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli. Retrieved from [Link]

  • MDPI. (2020). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Retrieved from [Link]

  • Google Patents. (2013). WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Optimization for Asymmetric Synthesis of (2S)-2-bromo-3-hydroxypropanoic Acid

Welcome to the technical support center for the asymmetric synthesis of (2S)-2-bromo-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of (2S)-2-bromo-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, particularly focusing on the critical aspect of catalyst loading.

Introduction: The Significance of Catalyst Loading

In asymmetric catalysis, the amount of the chiral catalyst used, or "catalyst loading," is a pivotal parameter that dictates not only the economic viability of a process but also its scientific success. Optimizing catalyst loading is a balancing act: too little catalyst can lead to sluggish or incomplete reactions and diminished enantioselectivity, while an excess can be wasteful and, in some cases, detrimental to the reaction outcome. This guide will delve into the nuances of optimizing catalyst loading for the synthesis of (2S)-2-bromo-3-hydroxypropanoic acid, a valuable chiral building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Question 1: My reaction is showing low enantiomeric excess (ee). How can I improve it?

Answer: Low enantiomeric excess is a common challenge and can stem from several factors related to your catalyst and reaction conditions.

  • Suboptimal Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can negatively impact enantioselectivity.

    • Too Low: At very low concentrations, the background, non-catalyzed reaction (which is racemic) can become significant, eroding the overall ee.

    • Too High: At high concentrations, catalyst aggregation can occur, leading to the formation of less selective catalytic species.

    • Our Recommendation: We recommend starting with a catalyst loading in the range of 5-10 mol% for many chiral Lewis acid catalyzed brominations.[1] If you suspect this is the issue, perform a systematic screen of catalyst loading (e.g., 1, 2.5, 5, 7.5, and 10 mol%) to identify the optimal concentration for your specific substrate and conditions.

  • Catalyst Purity and Activation: Ensure your chiral catalyst and any co-catalysts or ligands are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive. Some catalysts require an activation step before use.

  • Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity by favoring the lower energy transition state that leads to the desired enantiomer. A typical starting point for electrophilic bromination is 0–5°C.[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants and intermediates. A solvent screen is often a worthwhile endeavor. For bromohydroxylation reactions, solvent systems like a mixture of acetonitrile and water have proven effective.[2]

Question 2: The reaction is sluggish or incomplete, even after an extended period. What should I do?

Answer: Poor conversion is another frequent hurdle. Here are the likely culprits and how to address them:

  • Insufficient Catalyst Loading: This is the most straightforward cause. If your catalyst loading is too low (e.g., below 1 mol%), the reaction rate will naturally be slow. Gradually increasing the catalyst loading in increments (e.g., from 1 to 5 mol%) should increase the reaction rate.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be due to:

    • Impurities in Substrates or Solvents: Trace amounts of water, acids, or other nucleophiles can poison the catalyst. Ensure all your reagents and solvents are rigorously purified and dried.

    • Side Reactions: The product itself or byproducts could be inhibiting the catalyst. Monitoring the reaction progress by techniques like TLC or in-situ IR can provide insights into the formation of any unexpected species.

  • Mass Transfer Limitations: If your reaction is heterogeneous (e.g., a solid catalyst in a liquid), ensure adequate stirring to facilitate efficient contact between the reactants and the catalyst.

Question 3: I'm observing significant formation of side products. How can I improve the selectivity?

Answer: The formation of byproducts points towards a lack of chemoselectivity or regioselectivity in your reaction.

  • Over-bromination: In some cases, the desired product can undergo further reaction. Reducing the reaction time or the amount of the bromine source can mitigate this.[1]

  • Competing Reaction Pathways: The catalyst might be promoting an undesired reaction. Re-evaluating the choice of catalyst is important. For instance, in the enantioselective bromohydroxylation of cinnamyl alcohols, catalysts like (DHQD)₂PHAL have been shown to be effective.[2][3]

  • Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways. Maintaining a consistent and optimal temperature is critical.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this synthesis?

A common starting point for catalyst loading in asymmetric synthesis is between 1 and 10 mol%.[1][4] For the synthesis of (2S)-2-bromo-3-hydroxypropanoic acid and similar compounds, a range of 5-10 mol% is often a good initial parameter to explore.[1]

Q2: How does catalyst loading affect the cost of the synthesis?

Chiral catalysts can be expensive. Therefore, minimizing the catalyst loading is crucial for the economic feasibility of a synthesis, especially on an industrial scale. A lower catalyst loading directly translates to lower costs per kilogram of product.[1]

Q3: Can I recycle the catalyst?

Catalyst recyclability depends on the nature of the catalyst. Homogeneous catalysts, which are dissolved in the reaction mixture, are generally more challenging to recover. Heterogeneous catalysts, which are in a different phase from the reactants, can often be recovered by simple filtration and reused. If you are using an expensive catalyst, it is worth investigating strategies for its recovery and reuse.

Q4: What analytical techniques are recommended for monitoring the reaction and determining ee?

  • Reaction Monitoring: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are commonly used to monitor the consumption of starting materials and the formation of the product.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC or chiral GC are the most common and accurate methods for determining the enantiomeric excess of the product.[5]

Experimental Protocols

Optimized Protocol for Asymmetric Bromohydroxylation

This protocol is a general guideline and may require optimization for your specific substrate and setup.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., (DHQD)₂PHAL, 10 mol%).[2]

    • Add the solvent system (e.g., a 10:1 mixture of CH₃CN/H₂O).[2]

    • Cool the mixture to the desired temperature (e.g., -30°C).[2]

  • Addition of Reagents:

    • Add the starting olefin (e.g., a cinnamate derivative, 1.0 equivalent).

    • Add any additives if required (e.g., (-)-CSA, 10 mol%).[2]

    • Slowly add the bromine source (e.g., N-bromobenzamide, 1.2 equivalents) portion-wise over a period of time to control the reaction rate and temperature.[2]

  • Reaction Monitoring:

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantiomeric Excess (ee) and Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
1244575
2.5186888
5128592
7.5108792
1088691

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and substrates used.

Visualizations

Catalytic Cycle for Asymmetric Bromohydroxylation

Catalytic_Cycle Catalyst Chiral Catalyst ((DHQD)₂PHAL) CatalystComplex Catalyst-Bromonium Intermediate Catalyst->CatalystComplex + Bromine Source Olefin Olefin Substrate BromineSource Bromine Source (e.g., NBS) CatalystComplex->CatalystComplex + Olefin Product (2S)-2-bromo-3-hydroxypropanoic acid Product CatalystComplex->Product + Nucleophile Nucleophile Nucleophile (H₂O) Product->Catalyst Release

Caption: Generalized catalytic cycle for asymmetric bromohydroxylation.

Troubleshooting Decision Tree for Low Enantiomeric Excess

Troubleshooting_EE Start Low Enantiomeric Excess (ee) CheckLoading Is Catalyst Loading Optimized? (5-10 mol%) Start->CheckLoading AdjustLoading Screen Catalyst Loading (1-10 mol%) CheckLoading->AdjustLoading No CheckTemp Is Reaction Temperature Too High? CheckLoading->CheckTemp Yes Success Improved ee AdjustLoading->Success LowerTemp Lower Reaction Temperature (e.g., 0°C to -30°C) CheckTemp->LowerTemp Yes CheckPurity Are Reagents/Solvents Pure and Dry? CheckTemp->CheckPurity No LowerTemp->Success PurifyReagents Purify/Dry Reagents and Solvents CheckPurity->PurifyReagents No ConsiderSolvent Is the Solvent System Optimal? CheckPurity->ConsiderSolvent Yes PurifyReagents->Success ScreenSolvents Perform a Solvent Screen ConsiderSolvent->ScreenSolvents No ConsiderSolvent->Success Yes ScreenSolvents->Success

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(22), 13040–13046. Available from: [Link]

  • Liu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available from: [Link]

  • Rajamannar, T., et al. (2008). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. Organic letters, 10(11), 2247–2250. Available from: [Link]

  • Liu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Available from: [Link]

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Publishing. Available from: [Link]

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Publishing. Available from: [Link]

  • Hart, J. C., & H. (2014). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. Available from: [Link]

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Semantic Scholar. Available from: [Link]

  • Leah4sci. (2017, October 17). Enantiomeric Excess Percent Optical Purity Calculations and Logic. YouTube. Available from: [Link]

  • Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Available from: [Link]

  • MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Available from: [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. Available from: [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available from: [Link]

  • ACS Publications. (2026, January 22). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles | Organic Letters. Available from: [Link]

  • ResearchGate. (2025, October 14). (PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available from: [Link]

  • Sci-Hub. (n.d.). Catalytic enantioselective bromoamination of allylic alcohols. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available from: [Link]

  • ChemRxiv. (n.d.). Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids by iridium/boron hybrid catalysis. Available from: [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. Available from: [Link]

  • ResearchGate. (n.d.). Study on the Asymmetric Synthesis of Chiral 3,3,3‐Trifluoro‐2‐Hydroxypropanoic Acids by Lactate Dehydrogenase | Request PDF. Available from: [Link]

  • Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxy-3-phenylpropanoic acid | C9H9BrO3 | CID 230056. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2S)-2-bromo-3-hydroxypropanoic acid

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. For chiral building blocks like (2S)-2-bromo-3-hydroxypropanoic acid, a key intermediate in the synthesis of various bioactive molecules, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the optimal method for their specific needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide mandate stringent control over the stereochemical purity of drug substances. (2S)-2-bromo-3-hydroxypropanoic acid, with its stereocenter at the C2 position, is a versatile precursor whose enantiomeric integrity directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). An accurate and robust analytical method to determine its ee is therefore indispensable throughout the drug development lifecycle, from process development and optimization to final product release.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for (2S)-2-bromo-3-hydroxypropanoic acid can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the required accuracy and precision, sample throughput needs, availability of instrumentation, and the stage of drug development. Here, we delve into a comparative analysis of four principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers in the pharmaceutical industry.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2] The stability of these complexes differs for each enantiomer, leading to a difference in their elution times from the column. For a polar molecule like 2-bromo-3-hydroxypropanoic acid, polysaccharide-based CSPs are often a good starting point for method development.

Objective: To determine the enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid by chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H or similar polysaccharide-based column)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • (2S)-2-bromo-3-hydroxypropanoic acid reference standard

  • Racemic 2-bromo-3-hydroxypropanoic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA (90:10:0.1 v/v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Dissolve an accurately weighed amount of the (2S)-2-bromo-3-hydroxypropanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:IPA:TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (2S) and (2R) enantiomers and to ensure adequate resolution.

    • Inject the sample solution.

    • Identify the peaks corresponding to the (2S) and (2R) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

  • Calculation of Enantiomeric Excess:

    • Calculate the area of the peaks corresponding to the (2S) and (2R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(2S) - Area(2R)) / (Area(2S) + Area(2R)) ] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane:IPA:TFA) HPLC HPLC System (CHIRALPAK AD-H) MobilePhase->HPLC Sample Sample Dissolution (1 mg/mL) Injection Inject Sample Sample->Injection Detection UV Detection (210 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Chiral HPLC workflow for ee determination.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful separation technique for determining enantiomeric excess, particularly for volatile compounds.[3] For non-volatile analytes like 2-bromo-3-hydroxypropanoic acid, derivatization is necessary to increase their volatility and thermal stability.

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers.[3] The analyte, after derivatization, interacts with the CSP in the GC column, and the enantiomers are separated based on the differences in these interactions. Cyclodextrin-based CSPs are commonly used in chiral GC.[4]

Objective: To determine the enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid by chiral GC following derivatization.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., Cyclodex-B or similar)

Reagents:

  • (2S)-2-bromo-3-hydroxypropanoic acid sample

  • Racemic 2-bromo-3-hydroxypropanoic acid

  • Methanol (anhydrous)

  • Acetyl chloride or Thionyl chloride (for esterification)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)

  • Dichloromethane (anhydrous)

Procedure:

  • Derivatization (Two-Step):

    • Esterification: To 1 mg of the acid in a vial, add 0.5 mL of anhydrous methanol and a catalytic amount of acetyl chloride. Heat at 60 °C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Silylation: To the dried methyl ester, add 0.1 mL of anhydrous dichloromethane and 0.1 mL of BSTFA + 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (split ratio 50:1)

  • Analysis:

    • Inject the derivatized racemic standard to identify the peaks for the two enantiomers and confirm separation.

    • Inject the derivatized sample.

  • Calculation of Enantiomeric Excess:

    • Calculate the area of the peaks corresponding to the derivatized (2S) and (2R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(2S)-deriv - Area(2R)-deriv) / (Area(2S)-deriv + Area(2R)-deriv) ] x 100

GC_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Ester Esterification (Methanol/AcCl) Silyl Silylation (BSTFA) Ester->Silyl Injection Inject Sample Silyl->Injection GC GC-FID System (Cyclodex-B) Detection FID Detection GC->Detection Injection->GC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Chiral GC workflow with derivatization.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for ee determination that does not require chromatographic separation.[5] This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[6]

  • Chiral Derivatizing Agents (CDAs): The enantiomers of the analyte are reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of a CDA.[5][7]

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[6] This results in the splitting of NMR signals for the enantiomers, allowing for their quantification.

Objective: To determine the enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid by ¹H NMR after derivatization with Mosher's acid chloride.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Standard NMR tubes

Reagents:

  • (2S)-2-bromo-3-hydroxypropanoic acid sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • Pyridine-d₅

  • CDCl₃

Procedure:

  • Derivatization:

    • Dissolve approximately 5 mg of the (2S)-2-bromo-3-hydroxypropanoic acid sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Add a small excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.

    • Add a few drops of pyridine-d₅ to catalyze the reaction and scavenge the HCl byproduct.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify a well-resolved proton signal that is sufficiently close to the stereocenter and shows clear separation for the two diastereomers. The proton at the C2 position is a good candidate.

  • Calculation of Enantiomeric Excess:

    • Integrate the signals corresponding to the C2 proton of the (2S, R)- and (2R, R)-diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral(2S,R) - Integral(2R,R)) / (Integral(2S,R) + Integral(2R,R)) ] x 100

NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample in CDCl3 Reagent Add (R)-MTPA-Cl & Pyridine-d5 Sample->Reagent Reaction React at RT Reagent->Reaction NMR Acquire 1H NMR Spectrum Reaction->NMR Spectrum Identify Diastereomeric Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: NMR workflow using a chiral derivatizing agent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[8] The resulting CD spectrum is a unique fingerprint of a chiral molecule and its stereochemistry.

Enantiomers have mirror-image CD spectra. For a mixture of enantiomers, the magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess.[4] By creating a calibration curve with samples of known ee, the ee of an unknown sample can be determined.

Objective: To determine the enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid by CD spectroscopy.

Instrumentation:

  • Circular Dichroism Spectrometer

  • Quartz cuvettes (e.g., 1 cm path length)

Reagents:

  • (2S)-2-bromo-3-hydroxypropanoic acid sample

  • Enantiomerically pure (2S)-2-bromo-3-hydroxypropanoic acid standard

  • Racemic 2-bromo-3-hydroxypropanoic acid

  • Methanol (spectroscopic grade)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of solutions in methanol with known enantiomeric excess (e.g., 100% ee, 80% ee, 50% ee, 20% ee, 0% ee) by mixing appropriate amounts of the pure (2S)-enantiomer and the racemic mixture. The total concentration should be kept constant.

  • CD Spectra Acquisition:

    • Record the CD spectrum for each calibration standard and the unknown sample, typically in the range of 200-250 nm.

    • Identify the wavelength of maximum Cotton effect (positive or negative peak).

  • Analysis:

    • Measure the CD signal (in millidegrees) at the chosen wavelength for all standards and the sample.

    • Plot a calibration curve of CD signal versus enantiomeric excess.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

CD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards (known ee) CD Acquire CD Spectra Standards->CD Sample Prepare Unknown Sample Sample->CD Measurement Measure CD Signal at λmax CD->Measurement CalCurve Plot Calibration Curve Measurement->CalCurve Interpolation Interpolate Sample Signal CalCurve->Interpolation Result Determine ee% Interpolation->Result

Caption: Circular Dichroism workflow for ee determination.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the determination of enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

FeatureChiral HPLCChiral GCNMR SpectroscopyCircular Dichroism
Principle Chromatographic SeparationChromatographic SeparationDiastereomeric DifferentiationDifferential Light Absorption
Derivatization Not usually requiredRequiredRequired (CDA) or not (CSA)Not required
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)Moderate to High
Accuracy HighHighGood to HighGood
Precision ExcellentExcellentGoodGood
Analysis Time 10-30 min per sample20-40 min per sample5-15 min per sample< 5 min per sample
Throughput High (with autosampler)ModerateHighVery High
Sample Consumption LowVery LowModerateLow
Method Development Can be complexModerately complexRelatively straightforwardRequires calibration
Cost Moderate to HighModerateHigh (instrument)Moderate

Conclusion and Recommendations

The selection of the most appropriate method for determining the enantiomeric excess of (2S)-2-bromo-3-hydroxypropanoic acid is a critical decision that should be based on a thorough evaluation of the specific analytical needs.

  • Chiral HPLC is the workhorse of the pharmaceutical industry for this purpose, offering a superb balance of accuracy, precision, and robustness. It is highly recommended for routine quality control and release testing where validated, high-quality data is essential.

  • Chiral GC , while requiring a derivatization step, provides exceptional sensitivity and resolving power, making it an excellent choice for trace-level enantiomeric impurity analysis.

  • NMR Spectroscopy offers a rapid and non-separative approach. The use of chiral derivatizing or solvating agents can provide accurate ee determination and is particularly useful for reaction monitoring and in research and development settings where high throughput is beneficial.

  • Circular Dichroism stands out for its speed and simplicity, making it an ideal technique for high-throughput screening applications, such as in the early stages of catalyst or process development. However, it relies on the availability of pure enantiomeric standards for calibration.

Ultimately, a multi-faceted approach, potentially employing a primary method like chiral HPLC for validation and a faster technique like NMR or CD for screening, can provide a comprehensive and efficient strategy for ensuring the enantiomeric purity of (2S)-2-bromo-3-hydroxypropanoic acid throughout its lifecycle.

References

Sources

Comparative

A Researcher's Guide to Stereochemical Confirmation: Polarimetry and Its Alternatives for (2S)-2-bromo-3-hydroxypropanoic Acid

In the landscape of pharmaceutical development and complex organic synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity, efficacy, and safety. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. For researchers working with chiral building blocks like (2S)-2-bromo-3-hydroxypropanoic acid, a versatile precursor in synthesizing enantiomerically pure compounds, rigorous confirmation of its absolute configuration is a foundational requirement.

This guide provides an in-depth comparison of polarimetry, a classical and accessible technique, with modern analytical alternatives for confirming the stereochemistry of (2S)-2-bromo-3-hydroxypropanoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed view of each method's strengths and limitations to guide your selection of the most appropriate tool for your research needs.

The Cornerstone Technique: Optical Polarimetry

Polarimetry is often the first line of inquiry for assessing the stereochemistry of a newly synthesized batch of a chiral compound. Its utility lies in a fundamental property of chiral molecules known as optical activity: the ability to rotate the plane of plane-polarized light.[1][2] Enantiomers rotate light by equal magnitudes but in opposite directions.[3] The direction and magnitude of this rotation are intrinsic properties of the molecule, providing a rapid and non-destructive method for stereochemical assessment.

The Principle of Measurement

A polarimeter measures the angle of rotation (α) when monochromatic light, typically from a sodium D-line (589 nm), passes through a solution of the chiral compound.[4] This observed rotation is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), temperature, and solvent.[3] To establish a standardized, comparable value, the specific rotation, [α], is calculated. This value is a characteristic physical constant for a given chiral molecule under specified conditions.[5]

The specific rotation is calculated using the formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

A Self-Validating Protocol for (2S)-2-bromo-3-hydroxypropanoic Acid

This protocol is designed to be self-validating by incorporating essential calibration and control steps. The primary objective is to measure the specific rotation of the synthesized compound and compare it to the literature value for the (S)-enantiomer, which is levorotatory (rotates light to the left, or counter-clockwise).[6]

Materials and Equipment:

  • Polarimeter (with sodium D-line lamp)

  • 1 dm polarimeter cell

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • (2S)-2-bromo-3-hydroxypropanoic acid sample

  • Methanol (HPLC grade)

  • Pasteur pipettes

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 15-20 minutes to ensure a stable light output.

    • Causality: A stable light source is critical for a consistent baseline and accurate measurement of rotation.

    • Fill the polarimeter cell with the solvent (methanol) to be used for the sample. This is the "blank."

    • Ensure no air bubbles are present in the light path. Bubbles will scatter light and lead to erroneous readings.

    • Place the blank cell in the polarimeter and zero the instrument. This corrects for any minor rotation caused by the solvent or the cell itself. Remove the blank.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of (2S)-2-bromo-3-hydroxypropanoic acid.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in methanol and fill the flask to the calibration mark. Ensure the solution is thoroughly mixed and homogenous.

    • Causality: Precise concentration is paramount as the observed rotation is directly proportional to it. Using Class A volumetric glassware minimizes error. Methanol is chosen for its ability to dissolve the polar carboxylic acid and its low optical activity.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and allow the reading to stabilize for 30-60 seconds.

    • Record the observed rotation (α).

    • Trustworthiness: To ensure reproducibility, empty and refill the cell with the same solution and take a second reading. Repeat this process for a total of 3-5 readings. The values should be in close agreement.

  • Data Analysis and Interpretation:

    • Calculate the average of the observed rotations.

    • Calculate the concentration (c) of your solution in g/mL.

    • Using the formula, calculate the specific rotation [α].

    • Confirmation: Compare your calculated specific rotation to the known literature value for (S)-(-)-2-bromo-3-hydroxypropanoic acid. A measured negative value close to the literature value confirms the presence of the (S)-enantiomer in excess. A positive value would indicate the (R)-enantiomer predominates. A value near zero suggests a racemic mixture.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Confirmation A Calibrate Polarimeter (Solvent Blank) B Prepare Sample Solution (Accurate Concentration) C Measure Observed Rotation (α) B->C D Repeat Measurement (3-5x for Reproducibility) C->D E Calculate Specific Rotation [α] D->E F Compare to Literature Value E->F G Confirm Stereochemistry (S- or R-enantiomer) F->G

A Comparative Guide: Polarimetry vs. Alternative Techniques

While polarimetry is an excellent first-pass technique, it has limitations. It does not provide information on enantiomeric purity (enantiomeric excess, ee) with high accuracy unless the specific rotation of the pure enantiomer is known and the sample is free of other optically active impurities. For a more definitive and quantitative analysis, other techniques are often required.

Technique Principle Information Provided Pros Cons
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.[7]Optical Activity (sign of rotation), Specific Rotation.Rapid, non-destructive, low cost, simple instrumentation.Low sensitivity, requires pure sample, provides limited information on enantiomeric excess (ee), influenced by experimental conditions.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[8]Enantiomeric Excess (ee), quantification of each enantiomer, preparative separation.High accuracy and precision for ee, high sensitivity, can separate enantiomers for further analysis.[8]Requires method development, higher cost (columns/solvents), destructive.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9]Absolute Configuration.Determines absolute configuration in solution without crystallization, provides conformational information.[2]Requires complex quantum mechanical calculations for comparison, lower signal-to-noise, higher instrument cost.[10]
NMR Spectroscopy (Mosher's Method) Derivatization of the chiral alcohol with a chiral reagent (e.g., MTPA) creates diastereomers with distinguishable NMR spectra.[11]Absolute Configuration.Does not require crystallization, provides definitive absolute configuration through analysis of chemical shift differences (Δδ).[12]Requires chemical derivatization (sample consuming), can be complex to interpret, requires pure chiral derivatizing agent.[13]
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise 3D map of electron density, revealing the exact atomic arrangement.Unambiguous Absolute Configuration.The "gold standard" for absolute configuration determination; provides a complete 3D structure.Requires a suitable single crystal (often a major bottleneck), destructive.

Strategic Selection of an Analytical Technique

The choice of method depends on the specific question being asked. A logical workflow can guide this decision-making process.

G Start New Batch of (2S)-2-bromo-3-hydroxypropanoic acid Polarimetry Perform Polarimetry Start->Polarimetry CheckMatch Does [α] match literature value (e.g., is it levorotatory)? Polarimetry->CheckMatch Proceed Proceed with Synthesis (Stereochemistry Confirmed) CheckMatch->Proceed Yes Investigate Further Investigation Required CheckMatch->Investigate No ChiralHPLC Run Chiral HPLC Investigate->ChiralHPLC Is ee the issue? VCD_Xray Confirm Absolute Config. with VCD or X-ray Investigate->VCD_Xray Is absolute config wrong? CheckEE Is Enantiomeric Excess (ee) > 99%? ChiralHPLC->CheckEE WrongEnantiomer Incorrect Enantiomer Synthesized CheckEE->WrongEnantiomer No, but one peak dominates Racemic Racemic or Low ee CheckEE->Racemic No, peaks are ~50:50

In Practice:

  • For routine quality control of a known synthesis: Polarimetry is an efficient and cost-effective screening tool. A consistent negative rotation provides confidence that the synthesis is yielding the desired (S)-enantiomer.

  • When optimizing a new asymmetric synthesis: Chiral HPLC is indispensable. It provides the quantitative data on enantiomeric excess needed to evaluate the effectiveness of different catalysts or conditions.

  • For a novel compound or when the expected stereochemistry is in doubt: A definitive method is required. If the compound can be crystallized, X-ray crystallography is the unambiguous choice. If not, VCD or Mosher's method NMR can provide the absolute configuration from a solution-state sample.[14]

By understanding the principles and practical applications of these diverse techniques, researchers can confidently and efficiently verify the stereochemical integrity of crucial chiral molecules like (2S)-2-bromo-3-hydroxypropanoic acid, ensuring the quality and success of their scientific endeavors.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (2S)-2-bromo-3-hydroxypropanoic Acid

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. (2S)-2-bromo-3-hydroxypropanoic acid, a chiral building block of significant interest,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. (2S)-2-bromo-3-hydroxypropanoic acid, a chiral building block of significant interest, requires meticulous attention to safety protocols due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside essential logistical and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazards: A Proactive Approach to Safety

Key Hazard Considerations:
  • Corrosivity: The acidic nature of the carboxyl group, combined with the reactivity of the carbon-bromine bond, makes the compound highly corrosive to skin, eyes, and mucous membranes.

  • Toxicity: Harmful if ingested, and potential for respiratory irritation from dust or aerosols.

  • Reactivity: Alpha-bromo acids are reactive intermediates, and care should be taken to avoid contact with incompatible materials[1].

Essential Personal Protective Equipment: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough risk assessment for corrosive organic acids.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) with a thickness of at least 0.2mm. Double-gloving is highly recommended.Provides a robust barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation or damage before use[2].
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk[3][4].Protects against splashes and aerosols that can cause severe and potentially irreversible eye damage. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required if handling the compound outside of a certified chemical fume hood, or if aerosolization is likely.Prevents inhalation of harmful vapors or dust particles that can cause respiratory tract irritation. The specific type of respirator should be chosen based on a formal risk assessment.
Protective Clothing A chemically resistant lab coat, worn over personal clothing. For larger scale operations, a chemical-resistant apron or suit is advised[3][5].Protects the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Footwear Closed-toe, chemically resistant shoes.Protects the feet from spills.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.

Pre-Handling Checklist:
  • Familiarization: Thoroughly review the safety information for analogous compounds and this guide.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify the functionality of the fume hood.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

  • PPE Inspection: Carefully inspect all PPE for any defects before donning.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, eye/face protection).

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.

  • In Solution: When preparing solutions, always add the acid to the solvent slowly to dissipate any heat generated.

  • Reaction Monitoring: If used in a reaction, ensure the setup is secure and properly vented.

  • Post-Handling Decontamination: After handling, carefully remove and dispose of the outer gloves in the designated hazardous waste container. Decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove the remaining PPE in a manner that avoids self-contamination and dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

Proper disposal of (2S)-2-bromo-3-hydroxypropanoic acid and any contaminated materials is crucial to prevent environmental harm.

  • Chemical Waste: The compound and any solutions containing it should be collected in a designated, properly labeled, and sealed halogenated organic waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Decontamination of Glassware: Glassware should be rinsed with an appropriate solvent, and the rinsate collected as halogenated organic waste before proceeding with standard cleaning procedures.

The disposal of brominated organic compounds should adhere to local, state, and federal regulations. In some cases, treatment processes like bromination can be used to oxidize organic materials before final disposal[6].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling scenario.

PPE_Decision_Tree PPE Selection for (2S)-2-bromo-3-hydroxypropanoic Acid A Start: Handling (2S)-2-bromo-3-hydroxypropanoic acid B Is the operation conducted in a certified chemical fume hood? A->B C Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes B->C Yes G Add NIOSH-approved Respirator B->G No D Is there a significant splash risk? C->D E Add Full-Face Shield D->E Yes F Is aerosolization likely or handling outside a fume hood? D->F No E->F F->G Yes H Proceed with Caution F->H No G->H

Caption: A decision tree for selecting appropriate PPE when handling the specified chemical.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle (2S)-2-bromo-3-hydroxypropanoic acid, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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